molecular formula C16H18FN3O2 B2357894 N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797805-28-7

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide

Katalognummer B2357894
CAS-Nummer: 1797805-28-7
Molekulargewicht: 303.337
InChI-Schlüssel: LWELMZJHSHDRIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide, also known as CPP-115, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders.

Wirkmechanismus

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can help to reduce neuronal activity and promote relaxation and calmness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to have a range of beneficial effects on neurological and psychiatric disorders. For example, GABA has been shown to have anticonvulsant properties, making this compound a potential treatment for epilepsy. In addition, GABA has been shown to have anxiolytic and antidepressant effects, making this compound a potential treatment for anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide for lab experiments is its potent and selective inhibition of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained increases in GABA levels in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide. One area of interest is the potential use of the compound as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesemethoden

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of cyclohexanone with ethyl 2-bromoacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then converted to N-(1-cyanocyclohexyl)-2-oxoacetamide through a series of reactions involving the addition of cyanide and the removal of the ethyl group. Finally, the 3-fluorophenylformamide group is added to the compound to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of beneficial effects on neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, this compound has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-13-6-4-5-12(9-13)15(22)19-10-14(21)20-16(11-18)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWELMZJHSHDRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.